1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol 1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol
Brand Name: Vulcanchem
CAS No.: 477889-78-4
VCID: VC8119692
InChI: InChI=1S/C11H14F3NO2/c12-11(13,14)10(17)6-15-9(7-16)8-4-2-1-3-5-8/h1-5,9-10,15-17H,6-7H2
SMILES: C1=CC=C(C=C1)C(CO)NCC(C(F)(F)F)O
Molecular Formula: C11H14F3NO2
Molecular Weight: 249.23 g/mol

1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol

CAS No.: 477889-78-4

Cat. No.: VC8119692

Molecular Formula: C11H14F3NO2

Molecular Weight: 249.23 g/mol

* For research use only. Not for human or veterinary use.

1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol - 477889-78-4

Specification

CAS No. 477889-78-4
Molecular Formula C11H14F3NO2
Molecular Weight 249.23 g/mol
IUPAC Name 1,1,1-trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol
Standard InChI InChI=1S/C11H14F3NO2/c12-11(13,14)10(17)6-15-9(7-16)8-4-2-1-3-5-8/h1-5,9-10,15-17H,6-7H2
Standard InChI Key NBDRVJMAESHLBR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CO)NCC(C(F)(F)F)O
Canonical SMILES C1=CC=C(C=C1)C(CO)NCC(C(F)(F)F)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1,1,1-trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]-2-propanol, reflects its trifluoromethyl group at position 1, a propanol backbone with hydroxyl and amino substituents, and a phenyl-bearing ethyl side chain . The InChI code (1S/C11H14F3NO2/c12-11(13,14)10(17)6-15-9(7-16)8-4-2-1-3-5-8/h1-5,9-10,15-17H,6-7H2) confirms the presence of hydrogen-bond donors (two hydroxyl groups and one amine) and acceptors, influencing solubility and reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H14F3NO2\text{C}_{11}\text{H}_{14}\text{F}_3\text{NO}_2
Molecular Weight249.23 g/mol
Purity90%
Physical FormSolid
Storage ConditionsAmbient temperature
Hazard CodesH302, H312, H332

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl and amine groups facilitate hydrogen bonding, impacting crystallization and solubility in polar solvents . Notably, experimental data on melting point, boiling point, and density remain unreported in publicly available sources.

Synthesis and Manufacturing

Hazard CodeDescriptionPrecautionary Measures
H302Harmful if swallowedP301 + P312 + P330: Rinse mouth
H312Harmful in contact with skinP280: Wear gloves
H332Harmful if inhaledP304 + P340 + P312: Remove to fresh air

Applications and Research Perspectives

Pharmaceutical Intermediates

The compound’s chiral centers and fluorine atoms make it a candidate for synthesizing β-blockers or neuromodulators. Fluorine’s electronegativity can enhance binding affinity to biological targets, while the hydroxyl and amine groups enable derivatization into prodrugs .

Catalytic Asymmetric Synthesis

Trifluoromethyl amino alcohols are widely used as ligands in asymmetric catalysis. For instance, they facilitate enantioselective aldol reactions or epoxidations, though specific applications of this compound remain unexplored .

Material Science

The trifluoromethyl group’s hydrophobicity could be leveraged in surface coatings or polymer additives to improve water resistance .

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